molecular formula C5H5N3 B13547046 1H-imidazo[1,2-a]imidazole CAS No. 251-91-2

1H-imidazo[1,2-a]imidazole

Cat. No.: B13547046
CAS No.: 251-91-2
M. Wt: 107.11 g/mol
InChI Key: WWWMWOWPAWAERK-UHFFFAOYSA-N
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Description

1H-imidazo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazo[1,2-a]imidazole can be synthesized through various methods. One efficient approach involves the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile under controlled microwave heating. This method is environmentally friendly and yields high amounts of the desired product . Another method involves the [3+2] cyclization of oxaldiimidoyl chlorides and 2-aminoimidazoles in the presence of dimethylformamide and triethylamine, followed by heating under reflux .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazo[1,2-a]imidazole involves its interaction with various molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Imidazole: A simpler structure with a single five-membered ring containing two nitrogen atoms.

    1H-imidazo[1,2-b]pyrazole: Another fused bicyclic compound with different nitrogen positioning.

    1H-imidazo[1,2-c]triazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness: 1H-imidazo[1,2-a]imidazole is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

251-91-2

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

1H-imidazo[1,2-a]imidazole

InChI

InChI=1S/C5H5N3/c1-3-8-4-2-7-5(8)6-1/h1-4H,(H,6,7)

InChI Key

WWWMWOWPAWAERK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2N1

Origin of Product

United States

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